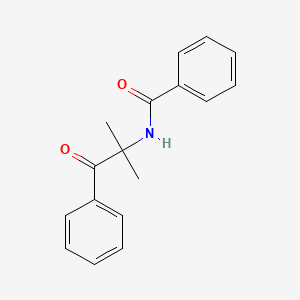
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is an organic compound with a complex structure that includes both a benzamide and a phenyl group
Preparation Methods
The synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide typically involves the reaction of benzoyl chloride with 2-phenyl-2-propanol in the presence of a base such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of photoinitiators and other functional materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular interactions involved .
Comparison with Similar Compounds
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide can be compared with similar compounds such as 2-hydroxy-2-methylpropiophenone and 2-hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone. These compounds share structural similarities but differ in their functional groups and chemical properties.
Properties
CAS No. |
56965-16-3 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C17H17NO2/c1-17(2,15(19)13-9-5-3-6-10-13)18-16(20)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,18,20) |
InChI Key |
PZQPMVQLTCLXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















